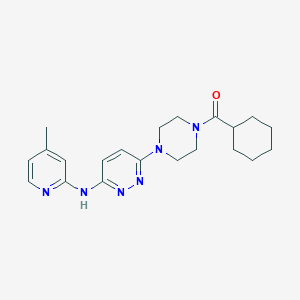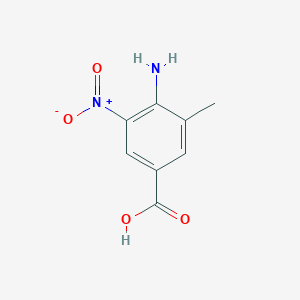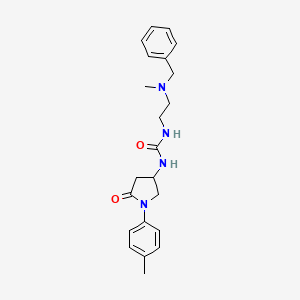![molecular formula C12H8N4O3 B2944300 7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 329929-56-8](/img/structure/B2944300.png)
7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound with the CAS Number: 329929-56-8 . It has a molecular weight of 256.22 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives, including “7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has been known since the beginning of the last century . The complexation properties of these compounds were not studied until 1952 . A series of novel quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were designed, synthesized, and evaluated for their inhibition activities against phytopathogenic bacteria and fungi in vitro .Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H8N4O3/c17-9-6-8 (7-4-2-1-3-5-7)13-12-14-10 (11 (18)19)15-16 (9)12/h1-6H, (H,18,19) (H,13,14,15) . The compound forms complexes with first-row transition metals (Cu, Co, Ni, Zn) .Chemical Reactions Analysis
The compound has been studied for the first time in vitro against five different species of Leishmania spp. (L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana) as well as Trypanosoma cruzi . It showed higher efficacy than the reference commercial drugs .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 256.22 .Wissenschaftliche Forschungsanwendungen
Therapeutic Target for Metabolic Disorders
The compound’s derivatives, particularly those involving the [1,2,4]triazolo[1,5-a]pyrimidine nucleus, have been identified as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. This is due to their interaction with fatty acid-binding proteins (FABPs), specifically FABP4 and FABP5, which play a significant role in the development of these diseases .
Bio-isostere for Purines
In medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyrimidine nucleus is considered a possible bio-isostere for purines. Purines are a fundamental component of nucleotides, which are the building blocks of DNA and RNA. This similarity suggests that the compound could mimic purine’s biological roles or interfere with purine-dependent processes .
Antiparasitic Activity
The first-row transition complexes of 7-oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy against various species of Leishmania spp., which cause leishmaniasis, and Trypanosoma cruzi, responsible for Chagas disease. This indicates its potential as an antiparasitic agent .
Proteomics Research
This compound is available for purchase specifically for proteomics research. Proteomics is the large-scale study of proteins, which are vital parts of living organisms and involved in virtually all cell functions. The compound’s role in this field could be related to studying protein interactions and functions .
Safety and Hazards
Zukünftige Richtungen
The compound has shown promising results in vitro against certain species of Leishmania spp. and Trypanosoma cruzi . As a proof of concept, anchoring of a model high-effective-metal complex as an antiparasitic agent on silica nanoparticles was carried out for the first time, and drug-release behavior was evaluated . This new approach for drug vehiculation could be a potential future direction for the use of this compound .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antiparasitic activity against species of leishmania and trypanosoma .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of the parasites .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways in parasites, leading to their death .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which impact their bioavailability .
Result of Action
Similar compounds have been shown to have higher efficacy than reference commercial drugs in in vitro studies against different species of leishmania and trypanosoma .
Action Environment
Similar compounds have been studied for their stability and efficacy under various environmental conditions .
Eigenschaften
IUPAC Name |
7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-9-6-8(7-4-2-1-3-5-7)13-12-14-10(11(18)19)15-16(9)12/h1-6H,(H,18,19)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMOOPDXYOLKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944217.png)
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)


![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2944227.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2944230.png)

![2-(4-(1H-pyrrol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944232.png)




